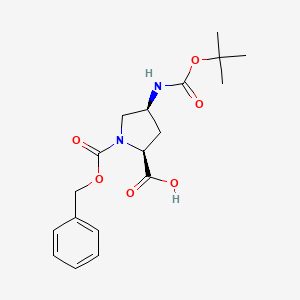

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-13-9-14(15(21)22)20(10-13)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWOAECQYPSHMZ-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common route involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group, followed by the protection of the carboxyl group with a benzyloxycarbonyl group. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete protection of the functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and the efficient production of large quantities of the compound. The use of continuous flow reactors can also enhance the safety and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.

Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with its target. The pathways involved often include the formation of covalent bonds with the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

(2S,4R)-1-N-(tert-butoxycarbonyl)-4-n-pentylpyrrolidine-2-carboxylic acid (Compound 14)

- Structure : Boc-protected at position 1, with a linear n-pentyl chain at position 3.

- Key Differences: The absence of a Cbz group and the 4R configuration reduce steric hindrance compared to the target compound. This likely enhances solubility in non-polar solvents, making it suitable for hydrophobic interactions in drug design .

(2S,4R)-1-(tert-butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

- Structure : Features a trifluoromethylbenzyl group at position 4.

- Key Differences: The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability, advantageous for pharmacokinetic optimization.

(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid

- Structure: Lacks the Cbz group and has a free amino group at position 4.

- Key Differences: The unprotected amino group enables direct participation in coupling reactions, streamlining peptide synthesis. However, it requires careful handling to avoid premature deprotection .

Stereochemical and Positional Isomerism

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid (CAS 96314-29-3)

- Structure: 4S phenyl substituent instead of Boc-amino.

- However, its hazards (H302, H315, H319) mirror those of the target compound .

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid (CAS 144069-70-5)

Halogenated and Bulkier Substituents

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylic Acid

- Structure: Incorporates a chloro-isopropylphenoxy group.

- The chlorine atom may facilitate halogen bonding in drug-receptor interactions .

(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-pyrrolidine-2-carboxylic Acid (CAS 203866-14-2)

- Structure : Fluorine at position 4R.

- This is critical for optimizing membrane permeability .

Research Implications

- Synthetic Utility: The target compound’s dual protection (Cbz/Boc) allows sequential deprotection, enabling precise control in multi-step syntheses . Analogs with halogens or bulky groups (e.g., CF₃, chloro-isopropylphenoxy) offer tailored stability and interaction profiles .

- Safety Considerations : Compounds with shared hazards (e.g., H302, H315) require standardized protocols for handling, while stereoisomers (2S vs. 2R) demand rigorous analytical verification to ensure intended activity .

Biological Activity

(2S,4S)-1-(Benzyloxycarbonyl)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound belongs to a class of β-amino acids and derivatives, which have been shown to exhibit various biological activities, including antitumor and antimicrobial properties.

- Molecular Formula : C₁₁H₁₅N₃O₅

- Molecular Weight : 253.25 g/mol

- CAS Number : 87691-27-8

1. Antitumor Activity

Research indicates that derivatives of β-amino acids can act as selective substrates for the LAT1/4F2hc transporter, leading to increased uptake in tumor cells. This property has been exploited in developing chemotherapeutic agents that accumulate in cancerous tissues, thus enhancing the efficacy of treatment while minimizing systemic toxicity .

2. Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

- Transport Mechanisms : The ability to act as a substrate for specific amino acid transporters allows for selective uptake in cells expressing these transporters, particularly in tumor cells .

- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in key metabolic pathways, leading to reduced proliferation of cancer cells or bacteria .

Case Study 1: Antitumor Efficacy

A study explored the effectiveness of this compound in a mouse model bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 65 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) value indicating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.